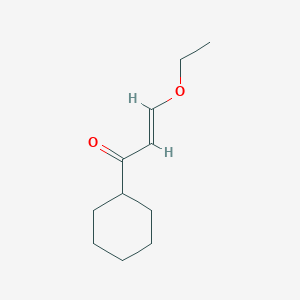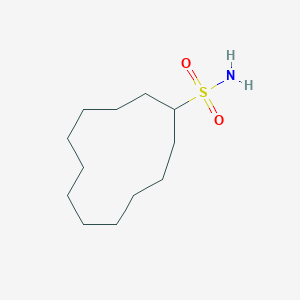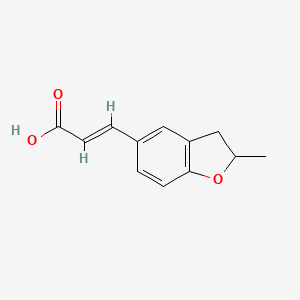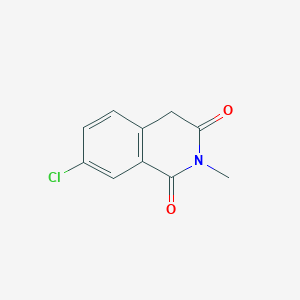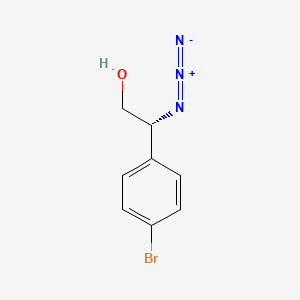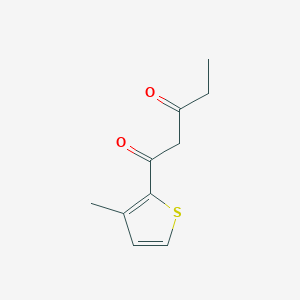
1-(3-Methylthiophen-2-yl)pentane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methylthiophen-2-yl)pentane-1,3-dione is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position The compound’s structure includes a thiophene ring substituted with a methyl group at the 3-position and a pentane-1,3-dione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylthiophen-2-yl)pentane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-methylthiophene with pentane-1,3-dione in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or toluene. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
1-(3-Methylthiophen-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced thiophene derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the methyl group or the thiophene ring can be substituted with other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and ether.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid), and solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
科学研究应用
1-(3-Methylthiophen-2-yl)pentane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.
作用机制
The mechanism of action of 1-(3-Methylthiophen-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
1-(3-Methylthiophen-2-yl)pentane-1,3-dione can be compared with other similar compounds, such as:
1-(5-Methylthiophen-2-yl)pentane-1,3-dione: Similar structure but with the methyl group at the 5-position.
1-(3-Methylthiophen-2-yl)butane-1,3-dione: Similar structure but with a butane-1,3-dione moiety instead of pentane-1,3-dione.
1-(3-Methylthiophen-2-yl)hexane-1,3-dione: Similar structure but with a hexane-1,3-dione moiety instead of pentane-1,3-dione.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pentane-1,3-dione moiety, which may confer distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C10H12O2S |
|---|---|
分子量 |
196.27 g/mol |
IUPAC 名称 |
1-(3-methylthiophen-2-yl)pentane-1,3-dione |
InChI |
InChI=1S/C10H12O2S/c1-3-8(11)6-9(12)10-7(2)4-5-13-10/h4-5H,3,6H2,1-2H3 |
InChI 键 |
UHDNFIAVQRWODX-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)CC(=O)C1=C(C=CS1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




